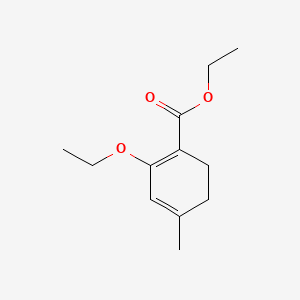
Ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexadiene ring substituted with ethoxy and methyl groups, as well as an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate typically involves the reaction of Hagemann’s ester with diethyl sulfate and sodium hydride in dimethyl sulfoxide. The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide, leading to the formation of hydroxylated products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles, facilitated by the presence of the ester group.
Scientific Research Applications
Ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can participate in nucleophilic substitution reactions, while the diene structure allows for cycloaddition reactions, such as the Diels-Alder reaction. These interactions are crucial for its reactivity and applications in various fields .
Comparison with Similar Compounds
Ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate can be compared with similar compounds such as:
Cyclohexa-1,3-diene: This compound shares the diene structure but lacks the ester and ethoxy groups, making it less reactive in certain types of reactions.
Ethyl 4-methyl-2-cyclohexanone-1-carboxylate: This compound has a similar ester group but differs in the position and type of substituents on the cyclohexane ring.
The unique combination of functional groups in this compound makes it distinct and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-4-14-11-8-9(3)6-7-10(11)12(13)15-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
LRROEZMENDUCPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(CCC(=C1)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















